Ethanone, diphenyl(phenylimino)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, diphenyl(phenylimino)- can be synthesized through the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields the desired compound in high purity and yield . The reaction conditions involve the use of reagent-grade chemicals, and the products are characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectral analysis .
Industrial Production Methods
While specific industrial production methods for ethanone, diphenyl(phenylimino)- are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of chromium trioxide and triethylamine in chloroform provides a reliable method for producing this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethanone, diphenyl(phenylimino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the imine group (–N=CH–) to an amine group (–NH–).
Substitution: The phenylimino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium dichromate, and pyridinium chlorochromate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of imines.
Solvents: Chloroform, dimethylformamide, and dichloromethane are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, diphenyl(phenylimino)- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethanone, diphenyl(phenylimino)- involves its interaction with molecular targets through the imine group (–N=CH–). This group can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenyl-2-(p-tolylimino)ethanone
- 2-((4-chlorophenyl)imino)-1,2-diphenylethanone
Uniqueness
Ethanone, diphenyl(phenylimino)- is unique due to its specific structural configuration and the presence of the phenylimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
4198-95-2 |
---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1,2-diphenyl-2-phenyliminoethanone |
InChI |
InChI=1S/C20H15NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15H |
InChI Key |
WTZNNBFUSZQZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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